

# Application Note: Flow Cytometry Analysis of CTRH2 Expression on Immune Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10595  
Cat. No.: B120155

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CTRH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key receptor for prostaglandin D2 (PGD2).[1][2][3][4][5] PGD2 is a major prostanoid released primarily by activated mast cells following allergen exposure.[3][6] The interaction between PGD2 and CTRH2 plays a crucial role in the recruitment and activation of various immune cells, making it a significant player in the pathophysiology of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][3][4][7] Consequently, CTRH2 has emerged as a promising therapeutic target for these conditions.[1][2][3][8]

CTRH2 is preferentially expressed on a range of immune cells central to the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[9][10][11][12][13] Its expression is considered one of the most reliable surface markers for identifying Th2 cells.[1][9] Flow cytometry is a powerful technique for the precise identification and quantification of CTRH2-expressing cell populations within heterogeneous samples like peripheral blood or tissue digests. This application note provides a detailed protocol for the analysis of CTRH2 expression on human immune cells using flow cytometry, summarizes reported expression levels, and illustrates the associated signaling pathway and experimental workflow.

## CRTH2 Signaling Pathway

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade through its coupling to the G $\alpha$ i subunit of a heterotrimeric G protein.[4][14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] Concurrently, the G $\beta$  $\gamma$  subunits activate phospholipase C $\beta$  (PLC $\beta$ ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including chemotaxis, activation, and cytokine release.[4]



[Click to download full resolution via product page](#)

Caption: CRTH2 signaling cascade upon PGD2 binding.

## CRTH2 Expression on Human Immune Cells

The expression of CRTH2 varies among different immune cell populations. The following table summarizes the reported expression levels of CRTH2 on various human immune cells from peripheral blood. It is important to note that expression levels can be influenced by the activation state of the cells and the disease status of the individual.[12][15]

| Immune Cell Type              | Lineage Markers         | Typical CRTH2 Expression (%)<br>positive) | References |
|-------------------------------|-------------------------|-------------------------------------------|------------|
| Th2 Cells                     | CD3+, CD4+              | Enriched on IL-4+/IL-13+ cells (~26-35%)  | [16]       |
| Th1 Cells                     | CD3+, CD4+              | Low (~2%) on IFN- $\gamma$ + cells        | [16]       |
| Total CD4+ T Cells            | CD3+, CD4+              | ~1.7% - 5.1% in healthy individuals       | [12][15]   |
| CD8+ T Cells                  | CD3+, CD8+              | Variable, lower than CD4+ T cells         | [6][17]    |
| Eosinophils                   | SSChigh, CD16-          | High                                      | [18][19]   |
| Basophils                     | SSClow, CD123+, HLA-DR- | High (~66.5%)                             | [15][19]   |
| Monocytes                     | CD14+                   | Low (~3.9%)                               | [15]       |
| Innate Lymphoid Cells (ILC2s) | Lin-, CD127+, CRTH2+    | Defining marker                           | [9][11]    |

## Experimental Protocol: Flow Cytometry Analysis of CRTH2

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for the analysis of CRTH2 expression on T cell subsets.

## Materials

- Human peripheral blood collected in EDTA or heparin tubes
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fixable Viability Dye (e.g., Zombie Aqua™)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated monoclonal antibodies:
  - Anti-Human CD3
  - Anti-Human CD4
  - Anti-Human CD8
  - Anti-Human CRTH2 (CD294)
  - Isotype control for anti-CRTH2 antibody
- Flow cytometer
- Centrifuge
- Pipettes and tips
- Flow cytometry tubes

## Experimental Workflow

## Flow Cytometry Workflow for CTRH2 Analysis

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for CTRH2 analysis.

## Procedure

- PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count.
- Cell Staining: a. Aliquot approximately  $1 \times 10^6$  cells per flow cytometry tube. b. Stain for viability by resuspending the cells in the fixable viability dye diluted in PBS and incubate for 15-30 minutes at 4°C, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C. e. Without washing, add the fluorochrome-conjugated antibodies for CRTH2, CD3, CD4, and CD8 (and an isotype control in a separate tube) at their predetermined optimal concentrations. f. Incubate for 30 minutes at 4°C, protected from light. g. Wash the cells twice with FACS buffer. h. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
- Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis. b. Gating Strategy: i. Gate on viable cells using the viability dye. ii. From the viable cells, gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties. iii. From the lymphocyte gate, identify T cells by gating on CD3+ cells. iv. Within the CD3+ population, differentiate T helper cells (CD4+) and cytotoxic T cells (CD8+). v. Analyze the expression of CRTH2 on the gated CD4+ and CD8+ T cell populations, using the isotype control to set the gate for positive staining.

## Discussion and Conclusion

The analysis of CRTH2 expression by flow cytometry is a valuable tool for both basic research and clinical drug development. It allows for the enumeration and characterization of key pro-inflammatory cell types involved in allergic diseases.<sup>[16][20]</sup> The provided protocol offers a standardized method for assessing CRTH2 on T lymphocytes, but it can be adapted to include markers for other immune cells like eosinophils (e.g., Siglec-8), basophils (e.g., CD123, CD203c), and ILC2s (lineage-negative cocktail, CD127).

Accurate quantification of CRTH2-expressing cells can aid in patient stratification, monitoring disease activity, and evaluating the pharmacodynamic effects of CRTH2-targeting therapeutics. [15] Given the central role of the PGD2-CRTH2 axis in type 2 immunity, the detailed analysis of this receptor on various immune cells will continue to be a critical aspect of research in allergy and immunology.[4][5]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRTH2 Is A Critical Regulator of Neutrophil Migration and Resistance to Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRTH2: a potential target for the treatment of organ fibrosis: CRTH2 is a potential target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 10. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]

- 12. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel surface molecule of Th2- and Tc2-type cells, CRTH2 expression on human peripheral and decidual CD4+ and CD8+ T cells during the early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CRTH2 expression on T cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120155#flow-cytometry-analysis-of-crth2-expression-on-immune-cells>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)